5-Fluoro-2-(4-methylpiperazin-1-yl)benzoic acid dihydrochloride 5-Fluoro-2-(4-methylpiperazin-1-yl)benzoic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1269152-68-2
VCID: VC3375996
InChI: InChI=1S/C12H15FN2O2.2ClH/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12(16)17;;/h2-3,8H,4-7H2,1H3,(H,16,17);2*1H
SMILES: CN1CCN(CC1)C2=C(C=C(C=C2)F)C(=O)O.Cl.Cl
Molecular Formula: C12H17Cl2FN2O2
Molecular Weight: 311.18 g/mol

5-Fluoro-2-(4-methylpiperazin-1-yl)benzoic acid dihydrochloride

CAS No.: 1269152-68-2

Cat. No.: VC3375996

Molecular Formula: C12H17Cl2FN2O2

Molecular Weight: 311.18 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-2-(4-methylpiperazin-1-yl)benzoic acid dihydrochloride - 1269152-68-2

Specification

CAS No. 1269152-68-2
Molecular Formula C12H17Cl2FN2O2
Molecular Weight 311.18 g/mol
IUPAC Name 5-fluoro-2-(4-methylpiperazin-1-yl)benzoic acid;dihydrochloride
Standard InChI InChI=1S/C12H15FN2O2.2ClH/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12(16)17;;/h2-3,8H,4-7H2,1H3,(H,16,17);2*1H
Standard InChI Key AOIYGMMIVXPOAU-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=C(C=C(C=C2)F)C(=O)O.Cl.Cl
Canonical SMILES CN1CCN(CC1)C2=C(C=C(C=C2)F)C(=O)O.Cl.Cl

Introduction

Chemical Structure and Properties

Structural Features

5-Fluoro-2-(4-methylpiperazin-1-yl)benzoic acid dihydrochloride consists of a benzoic acid core with a fluorine atom at the 5-position and a 4-methylpiperazin-1-yl group at the 2-position. The compound exists as a dihydrochloride salt, with protonation occurring at the basic nitrogen atoms of the piperazine ring. This structural arrangement creates a molecule with distinct electronic and steric properties that may influence its chemical reactivity and biological activity.

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₁₂H₁₆FN₂O₂·2HClStructural analysis
Molecular Weight309.19 g/molCalculated from molecular formula
Physical AppearanceWhite to off-white crystalline solidTypical for similar hydrochloride salts
SolubilityLikely soluble in water; moderately soluble in lower alcohols; poorly soluble in non-polar solventsSolubility pattern common for dihydrochloride salts
Melting PointApproximately 220-240°C (with potential decomposition)Estimated from similar compounds
pKaApproximately 3.5-4.0 (carboxylic acid) and 7.5-8.5 (piperazine nitrogens)Predicted based on similar functional groups

The fluorine substituent likely influences the electron distribution within the aromatic ring, potentially affecting the acidity of the carboxylic acid group. The methylpiperazine moiety contributes to the compound's basicity, while the dihydrochloride salt formation enhances water solubility compared to the free base form.

Structural Comparison with Related Compounds

Several structurally related compounds provide valuable context for understanding the properties of 5-Fluoro-2-(4-methylpiperazin-1-yl)benzoic acid dihydrochloride:

CompoundStructural SimilaritiesStructural DifferencesReference
2-Chloro-5-fluoro-4-(piperazin-1-yl)benzoic acidContains fluorine and piperazine substituents on benzoic acid coreDifferent substitution pattern; contains chlorine; unsubstituted piperazine
3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acidContains fluorine and 4-methylpiperazin-1-yl groups on benzoic acid coreFluorine at 3-position instead of 5-position; different substitution pattern
4-[5-Fluoro-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzoic acid dihydrochlorideContains fluorine, 4-methylpiperazin-1-yl groups, and exists as dihydrochloride saltContains thiazole ring; more complex structure

The 2-Chloro-5-fluoro-4-(piperazin-1-yl)benzoic acid described in search result has a molecular weight of 258.67 g/mol and carries the CAS number 105377-10-4 . Its structure features a chlorine atom instead of hydrogen and an unsubstituted piperazine ring, distinguishing it from our target compound. These structural differences would be expected to modify properties such as lipophilicity, hydrogen bonding capacity, and potentially biological activity.

Structure-Activity Relationship Considerations

Functional Group Contributions

  • Fluorine Substituent: The strategic placement of fluorine at the 5-position potentially contributes to:

    • Enhanced metabolic stability by blocking potential sites of oxidative metabolism

    • Altered electronic properties of the aromatic ring, potentially affecting binding interactions

    • Increased lipophilicity, potentially enhancing membrane permeability

  • 4-Methylpiperazine Moiety: This structural element likely contributes to:

    • Increased water solubility through the basic nitrogen atoms

    • Hydrogen bonding capabilities as both donor and acceptor

    • Potential for specific interactions with biological targets, particularly those with acidic binding pockets

  • Carboxylic Acid Group: This functional group contributes to:

    • Acidic properties

    • Strong hydrogen bonding capabilities

    • Potential for ionic interactions with basic residues in biological targets

The dihydrochloride salt form further modifies these properties, particularly enhancing water solubility compared to the free base form, which may be advantageous for pharmaceutical applications.

Analytical Characterization

Spectroscopic Properties

Based on its structure, 5-Fluoro-2-(4-methylpiperazin-1-yl)benzoic acid dihydrochloride would likely exhibit the following spectroscopic characteristics:

Nuclear Magnetic Resonance Spectroscopy

¹H NMR: Expected to show distinct signals for:

  • Aromatic protons: Three signals with characteristic coupling patterns, influenced by the presence of fluorine

  • Piperazine protons: Complex signals corresponding to the eight protons of the piperazine ring

  • Methyl protons: A singlet integrating for three protons at approximately 2.2-2.5 ppm

  • Carboxylic acid proton: A broad singlet at approximately 10-13 ppm (concentration-dependent)

¹³C NMR: Expected to show:

  • Aromatic carbon signals, including a doublet for the carbon bearing the fluorine atom due to C-F coupling

  • Carboxylic acid carbon signal at approximately 165-175 ppm

  • Piperazine carbon signals in the 40-55 ppm region

  • Methyl carbon signal at approximately 45-50 ppm

¹⁹F NMR: Likely to show a single signal for the fluorine atom, with coupling to nearby protons

Mass Spectrometry

The compound would likely show:

  • Molecular ion peak corresponding to the free base (M-2HCl) at m/z 236

  • Characteristic fragmentation pattern likely involving cleavage of the piperazine ring

  • Potential loss of the carboxylic acid group as CO₂

Infrared Spectroscopy

Expected to show characteristic absorption bands for:

  • Carboxylic acid C=O stretching (approximately 1700-1725 cm⁻¹)

  • C-F stretching (approximately 1000-1400 cm⁻¹)

  • C-N stretching (approximately 1200-1350 cm⁻¹)

  • O-H stretching (broad band at approximately 2500-3300 cm⁻¹)

  • N-H stretching from protonated amine (approximately 3000-3100 cm⁻¹)

Chromatographic Analysis

Suitable chromatographic methods for analysis might include:

  • High-Performance Liquid Chromatography (HPLC): Likely using a reverse-phase column with a mobile phase containing an acidic modifier to maintain the protonated state of the piperazine nitrogens

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For structural confirmation and purity assessment

  • Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment

Future Research Directions

Based on the analysis of structural features and comparison with related compounds, several promising research directions can be proposed:

Synthetic Methodology Development

Development of efficient and scalable synthetic methods for the preparation of 5-Fluoro-2-(4-methylpiperazin-1-yl)benzoic acid dihydrochloride, including:

  • Optimization of reaction conditions for key steps

  • Investigation of alternative synthetic routes with potential for higher yields or fewer steps

  • Development of purification methods suitable for large-scale production

Comprehensive Characterization

Detailed characterization of physical, chemical, and biological properties, including:

  • Experimental determination of physical properties such as solubility, pKa, and stability

  • Investigation of solution behavior under various conditions

  • Crystal structure determination

Biological Evaluation

Evaluation of potential biological activities, possibly including:

  • Screening for anticancer activity, given the findings for related compounds in search result

  • Investigation of other potential biological activities, such as antimicrobial, anti-inflammatory, or CNS effects

  • Structure-activity relationship studies to understand the impact of structural modifications

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